5-Aminomethyluridine
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Overview
Description
5-Aminomethyluridine is a modified nucleoside that plays a significant role in the field of biochemistry and molecular biology. It is involved in protein synthesis and has been shown to inhibit the production of methylated uridines and cytosine, as well as the formation of 5-methylcytosine by methyltransferase . The compound is recognized for its ability to facilitate the pairing of the base with a guanine at the third position of the codon, which is crucial for the specificity of the codon-anticodon interaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminomethyluridine typically involves the modification of uridine. One common method includes the conversion of an RNA containing a primary amino group into the corresponding azide-modified RNA using the diazotizing reagent fluorosulfuryl azide (FSO2N3). This reaction provides the azide-modified RNA in nearly quantitative yields without affecting the nucleobase amino groups .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the chemical modification of uridine derivatives. The process may include steps such as selective amination and subsequent purification to achieve the desired compound.
Chemical Reactions Analysis
Types of Reactions
5-Aminomethyluridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly involving the amino group, are common.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride.
Substitution: Diazotizing reagents like fluorosulfuryl azide for azide substitution.
Major Products Formed
The major products formed from these reactions include various modified nucleosides, which can be further utilized in biochemical research and applications.
Scientific Research Applications
5-Aminomethyluridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Aminomethyluridine involves its role in modifying RNA. It facilitates the pairing of the base with a guanine at the third position of the codon, which is crucial for the specificity of the codon-anticodon interaction . This modification is dependent on the deprotonation of the uridine derivative, which enhances the stability and specificity of the base pairing .
Comparison with Similar Compounds
Similar Compounds
5-Methylaminomethyluridine: Another modified nucleoside that also facilitates base pairing with guanine.
Queuosine: A complex nucleoside with sugar moieties attached, involved in tRNA modification.
Lysidine: An amino acid-conjugated nucleobase found in tRNA.
Uniqueness
5-Aminomethyluridine is unique due to its specific role in facilitating the pairing of bases in codon-anticodon interactions and its ability to inhibit the production of methylated uridines and cytosine . This makes it a valuable tool in the study of RNA modifications and their implications in gene expression and disease progression.
Properties
Molecular Formula |
C10H15N3O6 |
---|---|
Molecular Weight |
273.24 g/mol |
IUPAC Name |
5-(aminomethyl)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H15N3O6/c11-1-4-2-13(10(18)12-8(4)17)9-7(16)6(15)5(3-14)19-9/h2,5-7,9,14-16H,1,3,11H2,(H,12,17,18)/t5-,6-,7-,9-/m1/s1 |
InChI Key |
ZQVNMALZHZYKQM-JXOAFFINSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CN |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CN |
Origin of Product |
United States |
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